Tert-butyl 2-(aminomethyl)benzoate
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Overview
Description
Tert-butyl 2-(aminomethyl)benzoate is an organic compound that features a tert-butyl ester group attached to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)benzoate typically involves the esterification of 2-(aminomethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the aminomethyl group can produce primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and resins, where its unique structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)benzoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active aminomethylbenzoic acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Methyl 2-(aminomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Ethyl 2-(aminomethyl)benzoate: Similar structure but with an ethyl ester group.
Isopropyl 2-(aminomethyl)benzoate: Similar structure but with an isopropyl ester group.
Uniqueness: Tert-butyl 2-(aminomethyl)benzoate is unique due to the bulky tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in applications where steric hindrance is a factor, such as in the synthesis of sterically demanding molecules or in enzyme inhibition studies.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDFOBAKMGVHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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